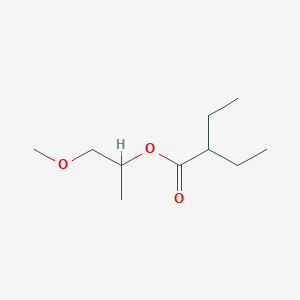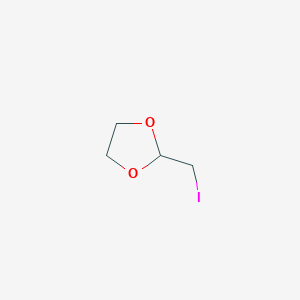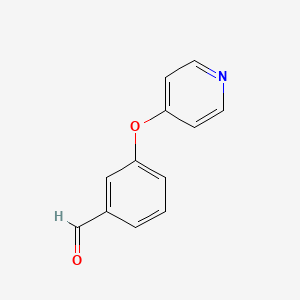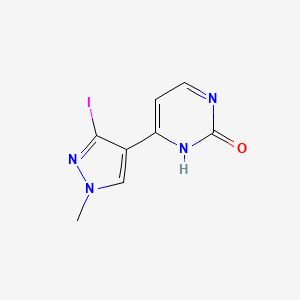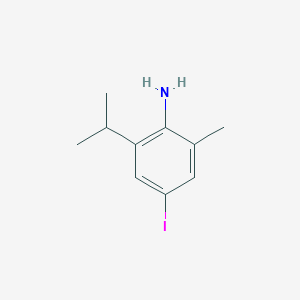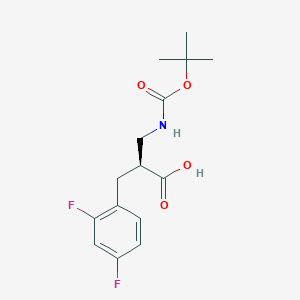![molecular formula C32H36N2O4 B13989391 2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-49-5](/img/structure/B13989391.png)
2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[45]decane-1,3-dione) is a complex organic compound characterized by its unique biphenyl core and spirocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione) typically involves multiple steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl-4,4’-diboronic acid and an appropriate aryl halide. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Spirocyclic Ring Formation: : The spirocyclic rings can be introduced through a cyclization reaction. This step involves the reaction of the biphenyl intermediate with a suitable spirocyclic precursor under acidic or basic conditions, depending on the specific reagents used.
-
Final Assembly: : The final compound is assembled by linking the spirocyclic units to the biphenyl core through a series of condensation reactions. These reactions may require the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the biphenyl core or the spirocyclic rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in substitution reactions, especially at the biphenyl core. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic rings and biphenyl core may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.
Industry
In industry, 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione) is used in the development of advanced materials. Its unique structure can impart desirable properties such as thermal stability, mechanical strength, and chemical resistance to polymers and composites.
作用機序
The mechanism of action of 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione) involves its interaction with specific molecular targets. The biphenyl core and spirocyclic rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
Uniqueness
The uniqueness of 2,2’-(3,3’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)di(2-azaspiro[45]decane-1,3-dione) lies in its combination of a biphenyl core with spirocyclic rings This structure imparts unique chemical and physical properties, making it distinct from other compounds with similar backbones
特性
CAS番号 |
78045-49-5 |
|---|---|
分子式 |
C32H36N2O4 |
分子量 |
512.6 g/mol |
IUPAC名 |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-methylphenyl]-2-methylphenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C32H36N2O4/c1-21-17-23(9-11-25(21)33-27(35)19-31(29(33)37)13-5-3-6-14-31)24-10-12-26(22(2)18-24)34-28(36)20-32(30(34)38)15-7-4-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
InChIキー |
UXBDUWYQWGBTII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CC4(C3=O)CCCCC4)C)N5C(=O)CC6(C5=O)CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


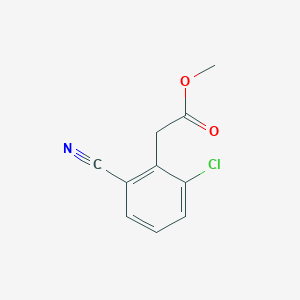

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

